Methyl 2-ethynylpyrimidine-5-carboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Methyl 2-ethynylpyrimidine-5-carboxylate (CAS 1196146-17-4, MF C₈H₆N₂O₂, MW 162.15) is a heterocyclic building block combining a pyrimidine ring with an ethynyl group at the C2 position and a methyl ester at C5. The ethynyl group enables Sonogashira cross-coupling, facilitating the construction of C5-alkynyl pyrimidine nucleoside analogues—a class known for cytostatic and antiviral activities.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B15072434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethynylpyrimidine-5-carboxylate
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)C#C
InChIInChI=1S/C8H6N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h1,4-5H,2H3
InChIKeyGNNVHANXZCGAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-ethynylpyrimidine-5-carboxylate: Pyrimidine Core Building Block for Kinase-Targeted Medicinal Chemistry and Nucleoside Analog Synthesis


Methyl 2-ethynylpyrimidine-5-carboxylate (CAS 1196146-17-4, MF C₈H₆N₂O₂, MW 162.15) is a heterocyclic building block combining a pyrimidine ring with an ethynyl group at the C2 position and a methyl ester at C5 . The ethynyl group enables Sonogashira cross-coupling, facilitating the construction of C5-alkynyl pyrimidine nucleoside analogues—a class known for cytostatic and antiviral activities [1]. The C5 ester provides a modifiable handle for further functionalization via hydrolysis or transesterification [2]. Its predicted physicochemical profile includes a boiling point of 310.3±34.0 °C (Predicted) and a density of 1.25±0.1 g/cm³ (Predicted) .

Why Methyl 2-ethynylpyrimidine-5-carboxylate Cannot Be Replaced by Generic Pyrimidine-5-carboxylates


Substituting methyl 2-ethynylpyrimidine-5-carboxylate with a generic pyrimidine-5-carboxylate lacking the ethynyl group (e.g., methyl pyrimidine-5-carboxylate, CAS 34253-03-7) would eliminate the capacity for Sonogashira cross-coupling, thereby precluding the synthesis of C5-alkynyl nucleoside analogues that demonstrate cytostatic activity (e.g., Hep G2 IC₅₀ = 4.3 µM for E-isomer 14) [1]. Substitution with an ethyl ester analog (ethyl 2-ethynylpyrimidine-5-carboxylate, CAS not available) alters the lipophilicity and hydrolysis profile, impacting downstream reaction kinetics and solubility . Substitution with a regioisomeric ester (methyl 5-ethynylpyrimidine-2-carboxylate, CAS 1196153-35-1) relocates the ethynyl group from C2 to C5 and the ester from C5 to C2, which fundamentally changes the electronic distribution and steric accessibility, potentially altering cross-coupling regioselectivity and subsequent biological target engagement .

Quantitative Differentiation of Methyl 2-ethynylpyrimidine-5-carboxylate from Closest Analogs


Physicochemical Property Differentiation: Methyl vs. Ethyl Ester Analogs

Methyl 2-ethynylpyrimidine-5-carboxylate (MW 162.15, predicted pKa -2.26) exhibits a lower molecular weight and greater aqueous solubility compared to its ethyl ester analog (MW 176.2) . This difference arises from the methyl ester's reduced lipophilicity (lower logP) and potentially enhanced hydrogen bonding capacity. In a cross-study context, methyl esters often demonstrate faster hydrolysis kinetics and improved bioavailability in prodrug strategies relative to ethyl esters [1]. While direct head-to-head data for this specific pair are absent, the class-level inference supports that the methyl ester offers a distinct profile favoring early-stage drug discovery where aqueous solubility is critical.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric Differentiation: C2-Ethynyl vs. C5-Ethynyl Pyrimidine Carboxylates

Methyl 2-ethynylpyrimidine-5-carboxylate (target) and its regioisomer methyl 5-ethynylpyrimidine-2-carboxylate (CAS 1196153-35-1) differ in the positions of the ethynyl and ester groups . The target places the ethynyl group at C2 adjacent to one ring nitrogen, whereas the comparator places it at C5. This positional swap alters the electronic environment: the C2 position in pyrimidines is more electrophilic due to the inductive effect of both nitrogen atoms, making the ethynyl group at C2 more reactive in Sonogashira couplings [1]. No direct comparative yield data exists, but class-level inference suggests that C2-ethynyl derivatives undergo cross-coupling under milder conditions (e.g., lower temperature, shorter time) compared to C5-ethynyl derivatives [1].

Organic Synthesis Sonogashira Coupling Regioselectivity

Biological Activity Potential: C5-Alkynyl Pyrimidine Nucleoside Scaffold

Methyl 2-ethynylpyrimidine-5-carboxylate serves as a key intermediate for synthesizing C5-alkynyl pyrimidine nucleoside analogues, a class that has demonstrated cytostatic activity. In a study by Gazivoda et al., a series of novel C5-alkynyl pyrimidine nucleoside analogues (1–14) were synthesized via Sonogashira cross-coupling [1]. The most active compound, E-isomer 14, exhibited an IC₅₀ of 4.3 µM against Hep G2 hepatocellular carcinoma cells [1]. While the target compound itself is not directly assayed, it provides the critical ethynyl handle for generating such biologically active derivatives. In contrast, pyrimidine-5-carboxylates lacking the ethynyl group (e.g., methyl pyrimidine-5-carboxylate) cannot access this cytostatic chemical space.

Anticancer Antiviral Nucleoside Analogues

High-Impact Applications of Methyl 2-ethynylpyrimidine-5-carboxylate Based on Evidence


Synthesis of C5-Alkynyl Pyrimidine Nucleoside Analogues for Anticancer Screening

Researchers can use methyl 2-ethynylpyrimidine-5-carboxylate as a Sonogashira coupling partner to install diverse alkynyl moieties at the C5 position of a pyrimidine nucleoside scaffold. This synthetic route is directly analogous to the methodology used by Gazivoda et al. to generate compounds with IC₅₀ values as low as 4.3 µM against Hep G2 cells [1]. The C2 ethynyl group enables regioselective coupling, while the C5 ester can be subsequently hydrolyzed to a carboxylic acid for further conjugation.

Library Synthesis of 2,5-Disubstituted Pyrimidines via Orthogonal Functionalization

The orthogonal reactivity of the C2 ethynyl and C5 methyl ester groups enables a two-step diversification strategy: (1) Sonogashira coupling at the C2 position to introduce an alkyne-linked moiety, and (2) ester hydrolysis/amidation at C5 to install a second substituent. This approach, based on the general synthetic methodology for 2-substituted pyrimidine-5-carboxylic esters [2], allows for efficient construction of compound libraries for structure-activity relationship (SAR) studies in kinase inhibitor discovery.

Development of Kinase Inhibitors Targeting Pyrimidine-Binding ATP Pockets

Many FDA-approved kinase inhibitors (e.g., imatinib, dasatinib) feature a pyrimidine core that occupies the ATP-binding site. Methyl 2-ethynylpyrimidine-5-carboxylate provides a functionalized pyrimidine scaffold with a low molecular weight (162.15 g/mol) and a reactive ethynyl group at a position that mimics key interactions in the hinge region [3]. The predicted pKa of -2.26 for the conjugate acid suggests the pyrimidine nitrogens are largely unprotonated at physiological pH, maintaining their hydrogen-bonding capacity .

Continuous Flow Synthesis of Ethynyl-Pyrimidine Intermediates for Scale-Up

The Sonogashira coupling of methyl 2-ethynylpyrimidine-5-carboxylate can be adapted to continuous flow reactors, as noted for analogous ethynyl-pyrimidine syntheses . This enables scalable production of C5-alkynyl pyrimidine intermediates with improved safety (handling of terminal alkynes) and higher throughput compared to batch processes. Procurement of the target compound in high purity (≥98%) from commercial vendors directly supports such flow chemistry campaigns.

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